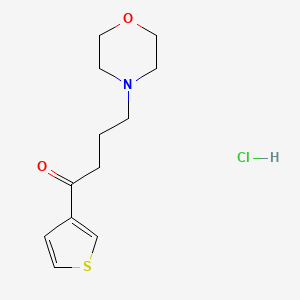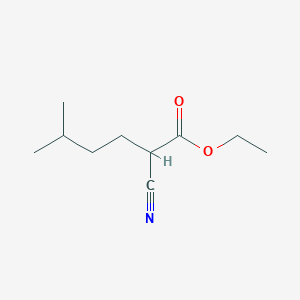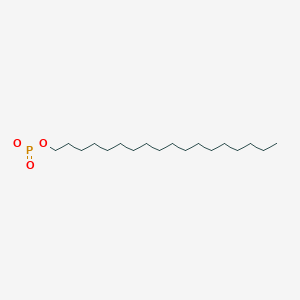![molecular formula C32H20N2O6 B14683962 Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis- CAS No. 32497-38-4](/img/structure/B14683962.png)
Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- is a complex organic compound with the molecular formula C42H24N2O6 This compound is characterized by its unique structure, which includes two acetamide groups linked to a bianthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- typically involves the reaction of bianthracene derivatives with acetamide under specific conditions. The process may include steps such as:
Formation of the Bianthracene Core: This involves the cyclization of appropriate precursors to form the bianthracene structure.
Introduction of Acetamide Groups: The acetamide groups are introduced through nucleophilic substitution reactions, often using acetic anhydride or acetyl chloride as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-methoxyphenyl)-: A related compound with a different substitution pattern.
N,N’-(9,9’,10,10’-tetraoxo-9,9’,10,10’-tetrahydro-1,1’-bianthracene-4,4’-diyl)dibenamide: Another derivative with similar structural features.
Uniqueness
Acetamide, N,N’-(9,9’,10,10’-tetrahydro-9,9’,10’,10’-tetraoxo[1,1’-bianthracene]-2,2’-diyl)bis- is unique due to its specific bianthracene core and the presence of two acetamide groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
32497-38-4 |
|---|---|
Fórmula molecular |
C32H20N2O6 |
Peso molecular |
528.5 g/mol |
Nombre IUPAC |
N-[1-(2-acetamido-9,10-dioxoanthracen-1-yl)-9,10-dioxoanthracen-2-yl]acetamide |
InChI |
InChI=1S/C32H20N2O6/c1-15(35)33-23-13-11-21-25(31(39)19-9-5-3-7-17(19)29(21)37)27(23)28-24(34-16(2)36)14-12-22-26(28)32(40)20-10-6-4-8-18(20)30(22)38/h3-14H,1-2H3,(H,33,35)(H,34,36) |
Clave InChI |
GDFOHGQLIJYMJE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5=O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




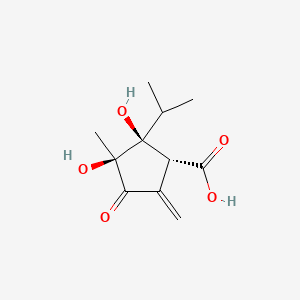



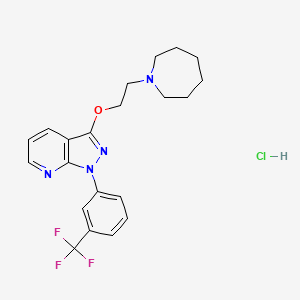
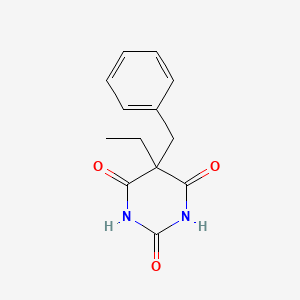
![1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one](/img/structure/B14683950.png)

